3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile
Description
The compound 3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is a synthetic organic molecule characterized by its unique chemical structure
Properties
IUPAC Name |
3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-10-11(2)19-20-16(14(10)4-17)22-7-13(9-23)15(8-22)12-5-18-21(3)6-12/h5-6,13,15,23H,7-9H2,1-3H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVMHJWLCAIQBO-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CC(C(C2)C3=CN(N=C3)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NC(=C1C#N)N2C[C@H]([C@@H](C2)C3=CN(N=C3)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile involves several steps, starting from commercially available starting materials. The initial step typically involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the hydroxymethyl group. The pyrazole moiety is then attached through a coupling reaction, and the final steps include the formation of the pyridazine ring and the introduction of the carbonitrile group. Each step requires specific reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial production methods: : In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated processes. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. Optimization of reaction parameters is crucial to achieve consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the hydroxymethyl, pyrazole, and carbonitrile groups.
Common reagents and conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The choice of reagent and reaction conditions depends on the desired transformation and the specific functional groups involved.
Major products formed: : The major products formed from these reactions vary depending on the specific reaction pathway For example, oxidation of the hydroxymethyl group can lead to the formation of a carbonyl compound, while reduction of the carbonitrile group can yield an amine derivative
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that pyridazine derivatives can exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound's ability to interact with biological targets makes it a valuable tool for probing molecular mechanisms and developing new therapeutic agents.
Medicine: : In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific molecular targets and pathways suggests that it may be useful in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: : In the industrial sector, the compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
Molecular targets and pathways: : The mechanism of action of 3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or influencing their interactions with other molecules. This modulation can result in the activation or inhibition of specific signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with other similar compounds: : Similar compounds include other pyridazine derivatives with different substituents and functional groups. These compounds share a common pyridazine core but differ in their overall structure and properties. For example, compounds with different substituents on the pyrrolidine or pyrazole rings may exhibit distinct biological activities and physicochemical properties.
Unique features: : What sets 3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile apart from other similar compounds is its specific combination of functional groups and stereochemistry. The hydroxymethyl group, in particular, plays a crucial role in its biological activity and reactivity, making it a unique and valuable molecule for scientific research.
List of similar compounds: : Similar compounds include various pyridazine derivatives, such as 3-(hydroxymethyl)-5,6-dimethylpyridazine and 4-(1-methylpyrazol-4-yl)-pyrrolidinyl-pyridazine. Each of these compounds shares structural similarities with this compound but differs in the specific arrangement of functional groups and stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
